O-Benzyl-alpha-methyl-D-Tyr
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Overview
Description
O-Benzyl-alpha-methyl-D-Tyr, also known as ®-2-amino-2-methyl-3-(4’-benzyloxyphenyl)propanoic acid, is a synthetic compound with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
The synthesis of O-Benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino group of tyrosine, followed by the introduction of a benzyl group. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the alpha carbon using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH). The final step involves the removal of the protective group using hydrogenation with palladium on carbon (Pd/C) as a catalyst .
Chemical Reactions Analysis
O-Benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the benzyl group.
Scientific Research Applications
O-Benzyl-alpha-methyl-D-Tyr has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Mechanism of Action
The mechanism of action of O-Benzyl-alpha-methyl-D-Tyr involves its interaction with specific enzymes and receptors in the body. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby modulating their activity. The benzyl group enhances its binding affinity to certain molecular targets, making it a valuable tool in drug design .
Comparison with Similar Compounds
O-Benzyl-alpha-methyl-D-Tyr can be compared with other tyrosine derivatives such as:
O-Benzyl-L-tyrosine: Similar in structure but differs in the configuration of the alpha carbon.
N-acetyl-L-tyrosine: Contains an acetyl group instead of a benzyl group.
L-tyrosine methyl ester: The carboxyl group is esterified with methanol.
The uniqueness of this compound lies in its specific configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m1/s1 |
InChI Key |
NOIIIALKOCPUCU-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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